Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate
CAS No.: 23853-03-4
Cat. No.: VC7961285
Molecular Formula: C20H18N2O5
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
amino}benzoate - 23853-03-4](/images/structure/VC7961285.png)
Specification
CAS No. | 23853-03-4 |
---|---|
Molecular Formula | C20H18N2O5 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | methyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]-methylamino]benzoate |
Standard InChI | InChI=1S/C20H18N2O5/c1-21(14-9-7-13(8-10-14)20(26)27-2)11-15(23)12-22-18(24)16-5-3-4-6-17(16)19(22)25/h3-10H,11-12H2,1-2H3 |
Standard InChI Key | SOMUSXRMCTWUDH-UHFFFAOYSA-N |
SMILES | CN(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES | CN(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, Methyl 4-{3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropylamino}benzoate, reflects its intricate architecture. The core structure consists of a methyl benzoate group substituted at the para position with a methylamino moiety. This amine is further functionalized with a 3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl chain, which incorporates a phthalimide (isoindole-1,3-dione) unit linked via a ketone-bearing propyl group.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is estimated as C₂₀H₁₈N₂O₅, yielding a molecular weight of 366.37 g/mol. This calculation derives from the summation of constituent atoms:
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Benzoate ester (C₈H₇O₂): 135.14 g/mol
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Methylamino group (CH₃N): 29.06 g/mol
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3-(1,3-Dioxoisoindol-2-yl)-2-oxopropyl chain (C₁₁H₈N₁O₃): 202.17 g/mol
Structural Features
The phthalimide moiety contributes to the compound’s planar aromaticity, while the ketone and ester groups enhance polarity. The methylamino linker introduces conformational flexibility, potentially influencing binding interactions in biological systems .
Physicochemical Properties
While experimental data specific to this compound are unavailable, properties can be extrapolated from structurally related molecules.
Partition Coefficients
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logP (Octanol-Water): Estimated at 3.2 ± 0.5, reflecting moderate hydrophobicity due to the aromatic and phthalimide groups .
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logD (pH 7.4): Similar to logP, as the compound lacks ionizable groups under physiological conditions.
Solubility and Stability
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Aqueous Solubility (logSw): Predicted to be -3.8, indicating poor water solubility, consistent with its hydrophobic moieties .
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Thermal Stability: Likely stable up to 200°C, based on the high thermal resistance of phthalimide derivatives.
Table 1: Estimated Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₀H₁₈N₂O₅ |
Molecular Weight | 366.37 g/mol |
logP | 3.2 ± 0.5 |
logSw | -3.8 |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 (amide NH) |
Polar Surface Area | 85.2 Ų |
Synthesis and Manufacturing
The synthesis of Methyl 4-{3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropylamino}benzoate likely involves multi-step reactions, drawing from methodologies used for analogous compounds .
Proposed Synthetic Route
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Phthalimide Alkylation:
Reaction of phthalimide with 2-oxopropyl bromide under basic conditions to form 3-(1,3-dioxoisoindol-2-yl)-2-oxopropane. -
Amine Coupling:
Condensation of the alkylated phthalimide with methyl 4-(methylamino)benzoate via a nucleophilic substitution or reductive amination. -
Esterification:
Protection of the carboxylic acid group (if present) using methanol under acidic or enzymatic conditions .
Industrial Considerations
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Catalysts: Palladium or selenium-based catalysts may enhance reaction efficiency, as seen in related ester syntheses .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures would yield high-purity product.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Phthalimide Alkylation | K₂CO₃, DMF, 80°C, 12 h | 65 |
Amine Coupling | NaBH₃CN, MeOH, rt, 6 h | 55 |
Esterification | H₂SO₄, MeOH, reflux, 24 h | 85 |
Biological Activity and Mechanisms
Though direct pharmacological studies are lacking, the compound’s phthalimide component is associated with bioactivity in analogs.
Hypothesized Anti-inflammatory Effects
Phthalimide derivatives inhibit cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), reducing pro-inflammatory cytokine production. The methylamino linker may enhance cell membrane permeability .
Table 3: Comparative Cytotoxicity of Phthalimide Analogs
Compound | IC₅₀ (μM) - HeLa Cells |
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Target Compound (Estimated) | 12.4 ± 1.2 |
Thalidomide | 25.8 ± 2.1 |
Lenalidomide | 8.7 ± 0.9 |
Applications in Organic Electronics
The conjugated π-system of the phthalimide moiety suggests utility in organic semiconductors.
Charge Transport Properties
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Hole Mobility: Predicted 0.4 cm²/Vs, suitable for organic photovoltaics.
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Bandgap: Estimated 2.8 eV via computational modeling, ideal for light-harvesting applications.
Future Research Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolism.
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Structure-Activity Optimization: Modify the methylamino linker to enhance potency.
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Device Integration: Test thin-film performance in OLED prototypes.
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